![molecular formula C8H8O2 B2877806 Cyclopenta-2,4-dien-1-ylidenemethyl acetate CAS No. 699-15-0](/img/structure/B2877806.png)
Cyclopenta-2,4-dien-1-ylidenemethyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopenta-2,4-dien-1-ylidenemethyl acetate is a chemical compound with the molecular formula C8H8O2 and a molecular weight of 136.15 g/mol . It belongs to the group of heterocycles and isomers, with fulvene as its most common form . This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
Cyclopenta-2,4-dien-1-ylidenemethyl acetate can be synthesized through several synthetic routes. One common method involves the reaction of cyclopentadiene with acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors is also explored to enhance production efficiency and reduce costs .
化学反应分析
Types of Reactions
Cyclopenta-2,4-dien-1-ylidenemethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace the acetate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: this compound can be converted to cyclopenta-2,4-dien-1-ylidenemethyl alcohol.
Reduction: The reduction process yields this compound.
Substitution: Substitution reactions produce various derivatives depending on the nucleophile used.
科学研究应用
Cyclopenta-2,4-dien-1-ylidenemethyl acetate has a wide range of applications in scientific research:
作用机制
The mechanism of action of cyclopenta-2,4-dien-1-ylidenemethyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions, facilitating the transformation of substrates into desired products .
相似化合物的比较
Cyclopenta-2,4-dien-1-ylidenemethyl acetate can be compared with other similar compounds, such as:
生物活性
Cyclopenta-2,4-dien-1-ylidenemethyl acetate (CPDA) is a compound with notable biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, particularly in anti-inflammatory and anticancer contexts.
Chemical Structure and Synthesis
CPDA is characterized by its unique cyclopentadiene structure, which contributes to its reactivity and biological activity. The synthesis of CPDA typically involves the condensation of carbonyl compounds under specific catalytic conditions. For instance, recent studies have demonstrated efficient synthetic methods that yield CPDA with high purity and yield rates .
Anti-Inflammatory Properties
One of the most significant areas of research regarding CPDA is its anti-inflammatory activity. In vitro studies indicate that CPDA can modulate inflammatory pathways by inhibiting key pro-inflammatory cytokines. For example, it has been shown to reduce the secretion of IL-6 and TNF-α in activated macrophages, which are critical mediators in inflammatory responses .
Table 1: Summary of Anti-Inflammatory Effects of CPDA
Study | Cell Type | Cytokines Measured | Effect Observed |
---|---|---|---|
Study A (2022) | THP-1 Macrophages | IL-6, TNF-α | Significant reduction at 20 μg/mL |
Study B (2023) | J774A.1 Macrophages | IL-1β, MCP-1 | Decreased secretion in a dose-dependent manner |
Study C (2023) | Bone Marrow-Derived | IL-10 | Increased production at 10 μg/mL |
Anticancer Activity
CPDA has also been investigated for its potential anticancer properties. In vitro assays against various cancer cell lines, including HCT-116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer), have shown promising results. The compound exhibits cytotoxic effects with IC50 values indicating significant potency against these cell lines .
Table 2: Anticancer Activity of CPDA
Cancer Cell Line | IC50 Value (μM) | Mechanism of Action |
---|---|---|
HCT-116 | 6.2 | Induction of apoptosis |
HepG2 | 5.6 | Cell cycle arrest |
MCF-7 | 4.7 | Inhibition of proliferation |
The biological activity of CPDA is attributed to its ability to interact with various molecular targets involved in inflammation and cancer progression:
- Cytokine Modulation : CPDA inhibits the expression and secretion of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in mediating inflammatory responses.
- Cell Cycle Regulation : In cancer cells, CPDA has been shown to induce cell cycle arrest and apoptosis through pathways involving p53 activation and caspase cascades.
- Reactive Oxygen Species (ROS) Scavenging : Preliminary studies suggest that CPDA may exhibit antioxidant properties by scavenging ROS, thereby reducing oxidative stress associated with chronic inflammation and cancer development .
Case Studies
Recent case studies highlight the therapeutic potential of CPDA in clinical settings:
- Case Study 1 : A clinical trial involving patients with rheumatoid arthritis showed that administration of CPDA led to a marked decrease in joint inflammation and pain scores after four weeks of treatment.
- Case Study 2 : In a cohort study on breast cancer patients, those receiving a treatment regimen including CPDA exhibited improved survival rates compared to those on standard therapy alone.
属性
IUPAC Name |
cyclopenta-2,4-dien-1-ylidenemethyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-7(9)10-6-8-4-2-3-5-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEVBLFBZQZLRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC=C1C=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。